2,4-Dimethoxy-3-methylaniline 2,4-Dimethoxy-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 73233-86-0
VCID: VC18670346
InChI: InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

2,4-Dimethoxy-3-methylaniline

CAS No.: 73233-86-0

Cat. No.: VC18670346

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxy-3-methylaniline - 73233-86-0

Specification

CAS No. 73233-86-0
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2,4-dimethoxy-3-methylaniline
Standard InChI InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3
Standard InChI Key KIGULTIKEJDJLS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1OC)N)OC

Introduction

Nomenclature and Structural Considerations

Defining 2,4-Dimethoxy-3-methylaniline

Synthetic Methodologies

Catalytic Hydrogenation of Nitroarenes

The reduction of nitro precursors to anilines is a cornerstone of aromatic amine synthesis. For 4-methoxy-3-methylaniline:

  • Substrate: 1-methoxy-2-methyl-4-nitrobenzene

  • Catalyst: 10% Pd/C (1.5 g per 57 mmol substrate)

  • Conditions: Methanol solvent, H₂ atmosphere (1 atm), 16 hours

  • Yield: Quantitative (100%)

This method highlights the efficiency of heterogeneous catalysts in suppressing side reactions like over-reduction or demethylation.

N-Methylation Strategies

N-methylation of anilines often employs reagents like methyl iodide or formaldehyde. For 3,4-dimethoxy-N-methylaniline:

  • Starting Material: 3,4-dimethoxyaniline

  • Methylation Agent: Dimethyl sulfate or CH₃I in alkaline media

  • Key Spectral Data:

    • ¹H NMR: δ 3.81 ppm (s, 3H, OCH₃), δ 6.83–7.39 ppm (aromatic H)

    • MS (ESI): m/z = 167.095 (M⁺)

Spectroscopic Characterization

Aromatic Proton Environments

  • 4-Methoxy-3-methylaniline:

    • ¹H NMR (CDCl₃): δ 2.25 ppm (s, 3H, CH₃), δ 3.77 ppm (s, 3H, OCH₃), δ 6.75–7.10 ppm (m, 4H, Ar-H)

    • ¹³C NMR: δ 18.0 ppm (CH₃), δ 55.6 ppm (OCH₃), δ 114.6–143.8 ppm (aromatic C)

N-Methyl Group Identification

In 3,4-dimethoxy-N-methylaniline, the N–CH₃ group resonates at δ 2.98 ppm (s, 3H) in ¹H NMR, with a corresponding carbon signal at δ 37.2 ppm in ¹³C NMR .

Mass Spectrometric Analysis

  • 4-Methoxy-3-methylaniline:

    • ESI-MS: m/z = 137.18 (M⁺)

  • 3,4-Dimethoxy-N-methylaniline:

    • High-Resolution MS: Exact mass = 167.095 g/mol (calc. for C₉H₁₃NO₂)

Physicochemical Properties

Thermodynamic Parameters

Property4-Methoxy-3-methylaniline3,4-Dimethoxy-N-methylaniline
Molecular FormulaC₈H₁₁NOC₉H₁₃NO₂
Molecular Weight (g/mol)137.18167.21
Boiling PointNot reportedNot reported
Melting PointNot reportedNot reported
LogP (Octanol-Water)1.821.81

Solubility and Stability

  • Both compounds exhibit moderate solubility in polar organic solvents (methanol, ethanol, DMSO) but limited solubility in water.

  • Stability under ambient conditions is enhanced by the electron-donating methoxy groups, which reduce oxidation susceptibility .

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